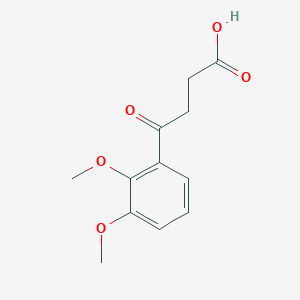

4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid

Description

Contextualization within the Class of Aroyloxobutanoic Acids

Aroyloxobutanoic acids are key intermediates in a variety of synthetic pathways. The presence of both a ketone and a carboxylic acid allows for a diverse range of chemical transformations. The aromatic portion of the molecule can be modified to tune its electronic and steric properties, which in turn affects its reactivity and interaction with biological targets.

The synthesis of aroyloxobutanoic acids, including the 2,3-dimethoxy substituted variant, is often achieved through the Friedel-Crafts acylation of an appropriately substituted aromatic compound with succinic anhydride (B1165640). wikipedia.org This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry, and the synthesis of compounds like 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid serves as a practical example of this important transformation. The general reaction involves the activation of succinic anhydride with a Lewis acid, such as aluminum chloride, to generate a reactive acylium ion that then attacks the electron-rich aromatic ring.

Overview of its Research Trajectory and Evolution

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its research trajectory can be inferred from the broader investigation of related dimethoxy- and other alkoxy-substituted aroyloxobutanoic acids. The evolution of research in this area has been driven by the quest for new synthetic methodologies and the search for novel bioactive molecules.

Initial interest in these compounds was likely rooted in their utility as versatile synthetic intermediates. Over time, with the advancement of medicinal chemistry, the focus has expanded to explore the potential pharmacological activities of their derivatives. For instance, related chalcones and other derivatives synthesized from similar starting materials have been investigated for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. mdpi.com

Foundational Contributions to Organic Synthesis and Medicinal Chemistry Research

The primary contribution of this compound and its analogues to organic synthesis lies in their role as versatile building blocks. The keto and carboxylic acid functionalities can be independently or concertedly manipulated to construct more complex molecular architectures. For example, the ketone can undergo reduction, oximation, or be used in condensation reactions, while the carboxylic acid can be converted to esters, amides, or acid chlorides.

In the realm of medicinal chemistry, while direct biological activity of this compound may not be its most prominent feature, its role as a scaffold for the synthesis of potentially bioactive compounds is significant. The dimethoxyphenyl moiety is a common feature in many biologically active natural products and synthetic drugs. The presence and position of the methoxy (B1213986) groups can influence factors such as metabolic stability and receptor binding affinity.

Derivatives of structurally similar aroyloxobutanoic acids have been explored for various therapeutic applications. For instance, the modification of the butanoic acid chain has led to the synthesis of novel heterocyclic compounds with potential biological activities. The general structure provides a template that can be systematically modified to optimize for a specific biological target.

Table 1: Key Chemical Information for this compound and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Synthetic Route |

| This compound | C₁₂H₁₄O₅ | 238.24 | Friedel-Crafts acylation |

| 4-(2,5-Dimethoxyphenyl)-4-oxobutyric acid | C₁₂H₁₄O₅ | 238.24 | Friedel-Crafts acylation |

| 4-(3,4-Dimethoxyphenyl)-4-oxobutyric acid | C₁₂H₁₄O₅ | 238.24 | Friedel-Crafts acylation |

| 4-(4-Methoxyphenyl)-4-oxobutyric acid | C₁₁H₁₂O₄ | 208.21 | Friedel-Crafts acylation |

Structure

3D Structure

Propriétés

IUPAC Name |

4-(2,3-dimethoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-16-10-5-3-4-8(12(10)17-2)9(13)6-7-11(14)15/h3-5H,6-7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWHEXSRYUEKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645460 | |

| Record name | 4-(2,3-Dimethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-27-3 | |

| Record name | 4-(2,3-Dimethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Chemical Transformations of 4 2,3 Dimethoxyphenyl 4 Oxobutyric Acid

Precision Synthesis Routes for 4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid

The construction of the this compound framework can be achieved through several synthetic pathways, with Friedel-Crafts acylation being the most prominent. However, alternative and emerging strategies are continuously being explored to enhance efficiency, selectivity, and sustainability.

Friedel-Crafts Acylation Approaches and their Optimization

The classical and most direct method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (B1683551) with succinic anhydride (B1165640). libretexts.org This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a conventional choice. nih.gov

The reaction mechanism involves the formation of an acylium ion intermediate from succinic anhydride and the Lewis acid. This electrophile then attacks the electron-rich 1,2-dimethoxybenzene ring. The two methoxy (B1213986) groups on the aromatic ring are ortho- and para-directing, and their positions influence the regioselectivity of the acylation. Due to steric hindrance from the methoxy group at position 2, the acylation predominantly occurs at the para-position relative to the methoxy group at position 1, leading to the desired 4-(2,3-dimethoxyphenyl) isomer.

Optimization of the Friedel-Crafts Acylation:

Optimization of the reaction conditions is crucial for maximizing the yield and purity of the product. Key parameters that can be adjusted include the choice of catalyst, solvent, reaction temperature, and stoichiometry of the reactants.

| Parameter | Variation | Effect on Reaction |

| Catalyst | Strong Lewis acids (e.g., AlCl₃, FeCl₃) | Promote the reaction but can lead to side products and require stoichiometric amounts. |

| Milder Lewis acids (e.g., ZnCl₂, SnCl₄) | May offer better selectivity and milder reaction conditions. | |

| Solid acid catalysts (e.g., zeolites, clays) | Offer advantages in terms of reusability and reduced environmental impact. researchgate.net | |

| Solvent | Non-polar solvents (e.g., nitrobenzene, carbon disulfide) | Traditional solvents, but often toxic and environmentally hazardous. |

| Dichlorobenzenes | Shown to improve yield and purity by enhancing the solubility of by-products, facilitating isolation of the desired product. google.com | |

| Solvent-free (mechanochemical) conditions | An environmentally friendly approach that can be effective for certain Friedel-Crafts acylations. nih.gov | |

| Temperature | -20°C to 70°C | Lower temperatures can improve selectivity, while higher temperatures can increase the reaction rate. google.com |

Detailed research findings have shown that the use of dichlorobenzenes as a solvent can significantly improve the isolation and purity of similar 4-alkoxyphenyl-4-oxobutyric acids by keeping isomeric by-products in solution. google.com

Alternative and Emerging Synthetic Strategies

While Friedel-Crafts acylation is a robust method, research into alternative synthetic routes aims to overcome some of its limitations, such as the use of harsh Lewis acids and hazardous solvents.

One alternative approach involves the reaction of a suitable organometallic reagent derived from 1,2-dimethoxybenzene with a succinic acid derivative. For instance, the lithiation of 1,2-dimethoxybenzene followed by reaction with a succinic acid monoester or monoamide could potentially yield the desired product after hydrolysis.

Emerging strategies in organic synthesis, such as C-H activation, could also be envisioned for the synthesis of this compound. A direct coupling of 1,2-dimethoxybenzene with a four-carbon chain containing a carboxylic acid and a latent ketone functionality, catalyzed by a transition metal, would represent a highly atom-economical approach. However, specific applications of these modern methods for the synthesis of this compound are not yet widely reported in the literature.

Another strategy could involve the amidation of a pre-formed chalcone (B49325) with succinic anhydride, as demonstrated in the synthesis of a structurally related dimethoxy amide chalcone. mdpi.com This multi-step approach offers an alternative disconnection for constructing the target molecule.

Stereoselective Synthesis Considerations

The ketone moiety in this compound is prochiral, meaning its reduction can lead to the formation of a chiral center. Therefore, the stereoselective synthesis of chiral derivatives of this compound is an area of significant interest, particularly for applications in medicinal chemistry.

Asymmetric synthesis of the chiral alcohol derivative can be achieved through the enantioselective reduction of the ketone. wikipedia.org This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation or transfer hydrogenation. The use of chiral catalysts, such as those based on rhodium, ruthenium, or iridium, in combination with a chiral ligand, can afford the desired enantiomer of the corresponding alcohol with high enantiomeric excess.

Alternatively, a chiral auxiliary approach could be employed. In this strategy, a chiral auxiliary is attached to the carboxylic acid group, which then directs the stereochemical outcome of the ketone reduction. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product. While these are general strategies for asymmetric synthesis, their specific application to this compound would require dedicated research and development.

Comprehensive Analysis of Functional Group Reactivity in this compound

The presence of both a ketone and a carboxylic acid functional group in this compound allows for a range of chemical transformations. The reactivity of each group can be selectively targeted under appropriate reaction conditions.

Selective Reduction of the Ketone Moiety

The selective reduction of the ketone group in the presence of the carboxylic acid is a key transformation. The choice of reducing agent is critical to achieve this chemoselectivity.

| Reducing Agent | Product(s) | Conditions | Remarks |

| Sodium Borohydride (B1222165) (NaBH₄) | 4-(2,3-Dimethoxyphenyl)-4-hydroxybutyric acid | Mild conditions (e.g., in methanol) | Generally selective for ketones over carboxylic acids. nih.gov |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | 4-(2,3-Dimethoxyphenyl)butyric acid | Elevated temperature and pressure | Can reduce both the ketone and potentially the aromatic ring under harsh conditions. |

| Diisopinocampheylborane (DIP-Chloride) | Chiral 4-(2,3-Dimethoxyphenyl)-4-hydroxybutyric acid | Asymmetric reduction | Can provide the corresponding hydroxy acid with good enantiomeric excess. researchgate.net |

Sodium borohydride is a commonly used reagent for the selective reduction of ketones in the presence of carboxylic acids, as it is generally unreactive towards the latter under mild conditions. nih.gov Catalytic hydrogenation can also be employed, though conditions need to be carefully controlled to avoid over-reduction. For enantioselective reductions, chiral borane (B79455) reagents like Diisopinocampheylborane have proven effective for similar keto acids, yielding the corresponding chiral hydroxy acids. researchgate.net

Oxidative Transformations of the Butanoic Acid Chain

The butanoic acid chain of this compound is susceptible to oxidative cleavage, particularly at the carbon-carbon bond adjacent to the ketone.

Studies on the oxidation of similar 4-oxo-4-phenylbutanoic acids have shown that strong oxidizing agents can lead to the cleavage of the butyric acid chain. For instance, oxidation with tripropylammonium (B8586437) fluorochromate has been reported to yield benzoic acid as the major product. researchgate.net This transformation likely proceeds through the oxidation of the methylene (B1212753) group alpha to the ketone, followed by subsequent cleavage of the carbon-carbon bond.

The kinetics of such oxidation reactions have been found to be first order with respect to the 4-oxo acid, the oxidant, and the acid catalyst. orientjchem.org The reaction is believed to proceed through the enol form of the ketone.

| Oxidizing Agent | Product | Conditions |

| Tripropylammonium fluorochromate (TriPAFC) | 2,3-Dimethoxybenzoic acid | Acidic medium (e.g., aqueous acetic acid) |

| Potassium Permanganate (KMnO₄) | 2,3-Dimethoxybenzoic acid | Strong oxidizing conditions |

These oxidative transformations highlight the reactivity of the butanoic acid chain and provide a synthetic route to substituted benzoic acids from 4-aryl-4-oxobutanoic acids.

Esterification and Hydrolytic Pathways of the Carboxylic Acid

The carboxylic acid moiety of this compound is a key functional group that readily participates in esterification and subsequent hydrolysis reactions. These transformations are fundamental in organic synthesis, often employed for protecting the carboxylic acid or for synthesizing various ester derivatives with specific properties.

Esterification:

The most common method for converting the carboxylic acid to its corresponding ester is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, or the water generated during the reaction is removed, often by azeotropic distillation using a Dean-Stark apparatus.

The mechanism proceeds through the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps follows, leading to the elimination of a water molecule and the formation of the ester.

Other methods for esterification include reaction with alkyl halides after converting the carboxylic acid to its more nucleophilic carboxylate salt, or using activating agents to form highly reactive acyl chlorides or anhydrides which then react readily with alcohols.

Hydrolytic Pathways:

The reverse of esterification, hydrolysis, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is the microscopic reverse of the Fischer esterification. By treating the ester with a large excess of water in the presence of a strong acid, the equilibrium is shifted back towards the carboxylic acid and alcohol.

Base-Promoted Hydrolysis (Saponification): A more common and generally irreversible method for ester hydrolysis is saponification. This involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and the alcohol. A final acidification step is required to protonate the carboxylate and regenerate the free this compound.

Table 1: Common Esterification and Hydrolysis Reactions

| Reaction Type | Reagents | Product | Key Conditions |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (H₂SO₄) | Corresponding Alkyl Ester | Excess alcohol, heat, removal of water |

| Saponification | Strong Base (e.g., NaOH, KOH), then Acid (e.g., HCl) | Carboxylic Acid | Stoichiometric base, followed by acidification |

| Acid Hydrolysis | Excess Water, Acid Catalyst (H₂SO₄) | Carboxylic Acid | Heat |

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is substituted with two methoxy groups (-OCH₃) and an acyl group (-C(O)CH₂CH₂COOH). These substituents significantly influence the ring's reactivity towards both electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS):

The positions for incoming electrophiles are dictated by the methoxy groups. The potential sites for substitution are C4, C5, and C6. Steric hindrance from the adjacent acyl group and methoxy group at C2 and C3 respectively, will influence the regioselectivity. The C6 position is sterically the most accessible and is activated by the ortho-methoxy group at C1 and the para-methoxy group at C2 (relative to C5), making it a likely site for substitution.

Typical EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂).

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom.

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups, although the existing deactivating acyl group can make these reactions more challenging.

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution is less common than EAS and typically requires a strongly electron-deficient aromatic ring and a good leaving group. The aromatic ring of this compound is electron-rich due to the methoxy groups, making it generally unreactive towards NAS. For NAS to occur, the ring would typically need to be substituted with powerful electron-withdrawing groups (like nitro groups) and have a suitable leaving group (like a halide). Therefore, under normal conditions, this compound is not a good substrate for nucleophilic aromatic substitution reactions. numberanalytics.comunodc.org

Role as a Versatile Synthon in Complex Organic Architecture Construction

Cyclization Reactions Towards Heterocyclic Systems

The bifunctional nature of this compound, possessing both a ketone and a carboxylic acid, makes it a valuable precursor for the synthesis of various heterocyclic systems through cyclization reactions.

One important transformation is intramolecular Friedel-Crafts acylation. After reduction of the ketone and conversion of the carboxylic acid to a more reactive acyl chloride, the molecule can undergo acid-catalyzed cyclization to form a tetralone skeleton. numberanalytics.com Specifically, reduction of the carbonyl group in this compound would yield 4-(2,3-dimethoxyphenyl)butanoic acid. Conversion to the corresponding acid chloride followed by treatment with a Lewis acid like AlCl₃ would lead to an intramolecular electrophilic aromatic substitution, forming 5,6-dimethoxy-1-tetralone, a key intermediate for more complex structures.

Furthermore, 4-aryl-4-oxobutanoic acids can react with binucleophiles to construct bicyclic heterocyclic systems. For instance, reaction with aliphatic diamines like 1,2-diaminoethane or 1,3-diaminopropane (B46017) can lead to the formation of bicyclic pyrroloimidazolones and pyrrolopyrimidinones, respectively. wikipedia.org The reaction proceeds through initial salt formation, followed by dehydration to form amides and subsequent cyclization to the final heterocyclic product. wikipedia.org

Derivatives of 4-aryl-4-oxobutanoic acids are also used to synthesize other heterocycles. For example, related 4-aryl-2,4-dioxobutanoic acids can be cyclized into 5-arylisoxazole-3-carboxylic acids by reacting them with hydroxylamine. jk-sci.com

Table 2: Examples of Heterocyclic Systems from 4-Aryl-4-oxobutanoic Acid Scaffolds

| Reactant(s) | Heterocyclic Product | Reaction Type |

| 4-Arylbutanoic acid chloride (derived from the title compound) | Dimethoxy-tetralone | Intramolecular Friedel-Crafts Acylation |

| 4-Aryl-4-oxobutanoic acid + Aliphatic Diamine | Pyrroloimidazolone / Pyrrolopyrimidinone | Condensation/Cyclization |

| 4-Aryl-2,4-dioxobutanoic acid + Hydroxylamine | 5-Arylisoxazole | Condensation/Cyclization |

Applications in Multi-Step Total Synthesis

While direct examples of this compound in a completed total synthesis are not prominently documented, its structural motifs are central to the synthesis of important classes of natural products, particularly isoquinoline (B145761) alkaloids. The closely related isomer, 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid, is a well-known precursor in the synthesis of the alkaloid papaverine. unodc.orggla.ac.uk

The synthetic utility of the title compound can be logically extended to the synthesis of analogous alkaloids. The key transformation involves converting the 4-aryl-4-oxobutanoic acid into a β-arylethylamine. This can be achieved through a series of standard reductions and functional group manipulations. This resulting β-arylethylamine is a critical synthon for two powerful ring-forming reactions used in alkaloid synthesis:

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) to form a 3,4-dihydroisoquinoline. wikipedia.orgnrochemistry.comorganic-chemistry.org The β-(2,3-dimethoxyphenyl)ethylamine derived from the title compound could be acylated and then cyclized to produce a 5,6-dimethoxy-substituted dihydroisoquinoline core.

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline. wikipedia.orgjk-sci.com The electron-rich nature of the 2,3-dimethoxyphenyl ring, due to the two alkoxy groups, would facilitate this cyclization under relatively mild conditions. jk-sci.com

These reactions form the heterocyclic core of a vast number of biologically active alkaloids. By using this compound as a starting material, synthetic chemists can access analogues of natural products with a 2,3-dimethoxy substitution pattern on one of the aromatic rings, allowing for the exploration of structure-activity relationships.

Formation of Bioactive Scaffolds

The ability of this compound to serve as a precursor to various heterocyclic systems directly translates to its utility in forming bioactive scaffolds. Many of the heterocyclic cores that can be synthesized from this starting material are known to be "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets and often exhibit significant pharmacological activity.

Isoquinoline and Tetrahydroisoquinoline Scaffolds: As discussed previously, the title compound is a logical precursor to the tetrahydroisoquinoline and dihydroisoquinoline skeletons via the Pictet-Spengler and Bischler-Napieralski reactions, respectively. wikipedia.orgwikipedia.org This class of compounds includes a wide range of bioactive molecules, such as the vasodilator papaverine. unodc.orgmdpi.com

Isoxazole (B147169) Scaffolds: Related dioxo derivatives of the title compound can be converted into isoxazoles. jk-sci.com The isoxazole ring is a common feature in many pharmaceuticals, exhibiting activities such as anti-inflammatory, antibacterial, and anticancer effects.

Chalcone-like Scaffolds: While not a direct cyclization product, the butanoic acid moiety is used to build more complex structures. For example, succinic anhydride (a precursor to the butanoic acid chain) is used to derivatize chalcones, which are known for a broad spectrum of pharmacological properties including antioxidant, anti-inflammatory, and anticancer activities. mdpi.com This demonstrates the utility of the 4-oxobutanoic acid fragment in constructing molecules with therapeutic potential.

By leveraging the reactivity of both the aromatic ring and the keto-acid side chain, this compound serves as a versatile building block for generating libraries of diverse heterocyclic compounds, which are essential for the discovery of new therapeutic agents.

Molecular Design, Structure Activity Relationships, and Analog Development Based on the 4 2,3 Dimethoxyphenyl 4 Oxobutyric Acid Core

Systematic Modification Strategies for the Dimethoxyphenyl Subunit

The dimethoxyphenyl portion of the molecule is a critical determinant of its biological interactions. Modifications to the position of the methoxy (B1213986) groups, the introduction of halogens, and the addition of various alkyl or aryl substituents have been explored to modulate activity.

Positional Isomerism of Methoxy Groups

The substitution pattern of the methoxy groups on the phenyl ring significantly influences the compound's properties. While the parent compound features a 2,3-dimethoxy arrangement, other isomers, such as the 2,5-dimethoxy and 3,4-dimethoxy analogues, have been synthesized and studied. For instance, chalcones derived from 2,5-dimethoxybenzaldehyde (B135726) have been investigated for their pharmacological properties. mdpi.com The synthesis of 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid is achieved through the acylation of succinic anhydride (B1165640) with veratrole (1,2-dimethoxybenzene), indicating that different positional isomers can be readily prepared for comparative studies. biosynth.com These variations in methoxy group placement alter the electron distribution and steric profile of the phenyl ring, which can lead to differential binding at target sites.

| Compound Base | Methoxy Positions | Significance | Reference |

|---|---|---|---|

| 4-Aryl-4-oxobutanoic Acid | 2,3-Dimethoxy | Parent compound structure. | N/A |

| Chalcone (B49325) Precursor | 2,5-Dimethoxy | Used in the synthesis of chalcones with a wide spectrum of pharmacological properties. mdpi.com | mdpi.com |

| 4-Aryl-4-oxobutanoic Acid | 3,4-Dimethoxy | Synthesized via acylation for use as a chemical building block. biosynth.com | biosynth.com |

Incorporation of Halogenated Analogues

The introduction of halogen atoms to the phenyl ring is a common strategy in medicinal chemistry to alter a compound's lipophilicity, electronic character, and metabolic stability. In the context of the 4-aryl-4-oxobutanoic acid scaffold, halogenated derivatives have been synthesized to probe their effects on biological activity. For example, 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid serves as a precursor for more complex heterocyclic compounds. mdpi.com Structure-activity relationship studies on various 4(5)-aryl substituted compounds have shown that the substitution pattern on the phenyl ring, including the presence of halogens, has a major effect on biological activity. nih.gov

| Core Structure | Halogen Substitution | Key Finding | Reference |

|---|---|---|---|

| 4-Aryl-2-butenoic Acid | 3,4-Dichloro | Serves as a starting material for the synthesis of various heterocyclic derivatives. mdpi.com | mdpi.com |

| 4(5)-Aryl-2-amino-1H-imidazole | Various Phenyl Substitutions | The substitution pattern of the 4(5)-phenyl group was found to have a major effect on biofilm inhibitory activity. nih.gov | nih.gov |

Alkyl and Aryl Substitutions on the Phenyl Ring

Adding alkyl or aryl groups to the phenyl ring can influence the molecule's interaction with biological targets through steric and electronic effects. The synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid, a well-known derivative, is accomplished through a Friedel–Crafts reaction between toluene (B28343) and succinic anhydride. wikipedia.org This p-tolyl analog and other alkyl-substituted 4-aryl-2,4-dioxobutanoic acids have been studied to evaluate how aryl substitutions affect the properties of the molecule. researchgate.net These studies indicate that even a simple methyl group can systematically alter the molecule's conformation and redox properties.

| Compound Name | Substitution | Research Focus | Reference |

|---|---|---|---|

| 4-(4-Methylphenyl)-4-oxobutanoic acid | 4-Methyl | Synthesized via Friedel-Crafts reaction; a common undergraduate teaching example. wikipedia.org | wikipedia.org |

| Alkyl-substituted 4-aryl-2,4-dioxobutanoic acids | Varying Methyl Groups | Studied to evaluate the effects of aryl substitutions on the properties of the dioxobutanoic moiety. | |

| 2-Methylenehydrazino-4-(4-methylphenyl)-4-oxobut-2-enoic acid | 4-Methyl | Synthesized and evaluated for biological activities. researchgate.net | researchgate.net |

Structural Diversification of the 4-Oxobutanoic Acid Chain

Modifications to the 4-oxobutanoic acid chain offer another avenue for analog development, including altering its length or introducing substituents to create chiral centers.

Alpha-Substitution and Chiral Center Introduction

Introducing substituents at the alpha-position (C2) of the butanoic acid chain can create a chiral center, leading to stereoisomers with potentially different biological activities and metabolic fates. Research on derivatives of 4-phenyl-4-oxobutanoic acids has investigated the relationship between chemical structure and metabolic chiral inversion. nih.gov Studies have shown that a 2-methylene moiety is a requirement for this inversion. nih.gov Furthermore, the distance between the chiral center and the 4-carbonyl group was identified as an important factor. nih.gov This highlights the stereochemical sensitivity of the biological pathways that interact with these molecules. The development of catalytic methods for enantioselective functionalization allows for the construction of building blocks with enantioenriched α-chiral centers. nih.gov

Keto Group Modifications

There is no readily available information on specific modifications of the keto group on the 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid scaffold. Research on related compounds sometimes involves the reduction of the keto group to a hydroxyl group or its complete removal, but these transformations have not been specifically reported for this compound.

Hybrid Compounds and Conjugates Incorporating the this compound Motif

The synthesis and evaluation of hybrid compounds or conjugates that incorporate the this compound moiety are not described in the available literature. The creation of such molecules, where the core structure is linked to another pharmacologically active molecule to enhance or modify its activity, remains an unexplored area for this specific compound.

Elucidation of Structure-Activity Relationships (SAR) through Analog Studies

Comprehensive SAR studies for analogs of this compound have not been published. Such studies would typically involve the synthesis of a series of related compounds with systematic variations in their structure to determine which chemical features are essential for biological activity. The lack of such data prevents a detailed discussion of the relationships between the chemical structure of these specific analogs and their biological function.

Mechanistic Elucidation of Biological Activities of 4 2,3 Dimethoxyphenyl 4 Oxobutyric Acid and Its Analogues

Enzyme Modulation and Inhibition Profiles

The interaction of small molecules with enzymes is a cornerstone of pharmacology. Based on its constituent parts, 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid may interact with several classes of enzymes.

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the deacetylation of histone proteins, leading to a more compact chromatin structure that represses gene transcription. mdpi.comnih.gov Inhibitors of HDACs (HDACis) can reverse this process, inducing effects such as cell cycle arrest, apoptosis, and differentiation in cancer cells. nih.gov

HDAC inhibitors are broadly classified into groups such as hydroxamic acids, cyclic tetrapeptides, benzamides, and short-chain fatty acids. nih.govresearchgate.net The 4-oxobutyric acid portion of the title compound is structurally similar to butyrate (B1204436), a well-documented short-chain fatty acid that inhibits HDAC activity. nih.gov Sodium butyrate is known to cause hyperacetylation of histones, which in turn affects the expression of a small percentage of mammalian genes. nih.gov This can lead to the transcriptional activation of genes like p21(Waf1/Cip1), an inhibitor of cyclin-dependent kinases, thereby arresting the cell cycle. nih.gov While simple fatty acids like butyrate have relatively low potency, they serve as a foundational model for HDAC inhibition. nih.gov The presence of the butyric acid backbone in this compound suggests a potential, albeit likely modest, interaction with the catalytic sites of HDAC enzymes. scbt.com

Table 1: Activity of Selected HDAC Inhibitors

| Compound | Class | Target(s) | Typical Activity |

|---|---|---|---|

| Sodium Butyrate | Short-Chain Fatty Acid | Class I & IIa HDACs | Induces histone hyperacetylation, cell cycle arrest. nih.gov |

| Vorinostat (SAHA) | Hydroxamic Acid | Pan-HDAC Inhibitor | Potent inhibition via zinc chelation in the active site. nih.gov |

| Entinostat (MS-275) | Benzamide | Class I HDACs (HDAC1, 2, 3) | Selective inhibition with slower binding rates. mdpi.comnih.gov |

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.govmdpi.com In pathogenic bacteria such as Helicobacter pylori, this activity is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach. mdpi.commdpi.com Therefore, urease inhibitors are considered a promising therapeutic strategy against infections caused by such pathogens. mdpi.comnih.gov

Structure-activity relationship (SAR) studies of various compound classes have revealed features that enhance urease inhibition. Notably, the presence and position of methoxy (B1213986) groups on a phenyl ring can have a positive effect on inhibitory activity. researchgate.net For instance, some series of compounds with a methoxy group at the para position of a phenyl ring were found to be three- to five-fold more potent than their unsubstituted counterparts. researchgate.net Although the specific inhibitory profile of this compound against urease has not been reported, the presence of the dimethoxyphenyl moiety suggests that it could potentially interact with the enzyme. The lone electron pairs on the oxygen atoms of the methoxy groups could coordinate with the nickel ions in the active site of the urease enzyme, a common mechanism for inhibitors. nih.gov

Table 2: Urease Inhibitory Activity of Selected Analogues

| Compound Class | Key Structural Feature | Observed IC₅₀ Range | Reference Standard |

|---|---|---|---|

| Phenylurea Derivatives | p-Methoxy substitution | 22 to 96 µM | Thiourea |

| Barbituric Acid Derivatives | Substituted phenyl ring | Varies with substitution | Thiourea |

| Benzoylthiourea Derivatives | 3-pyridyl substitution | IC₅₀ = 8.43 µM | Thiourea |

The dimethoxyphenyl structural motif is found in a wide array of pharmacologically active compounds. Analogues containing this feature have been shown to interact with various biological targets. For example, chalcones (diaryl-α,β-unsaturated ketones) possessing dimethoxy substitutions exhibit a broad spectrum of activities, including the inhibition of enzymes like topoisomerase I. mdpi.com

Furthermore, analogues of 4-oxoretinoic acid have been studied for their ability to bind to retinoic acid receptors (RARs) and cellular retinoic acid-binding proteins (CRABP-II). nih.gov These interactions, which are generally of lower affinity than that of retinoic acid itself, are crucial for expressing biological activity related to cell differentiation. nih.gov Given its 4-oxo-acid structure, it is conceivable that this compound or its derivatives could engage with nuclear receptors or other specific cellular proteins, although such interactions remain to be experimentally verified.

Cellular and Molecular Pathway Perturbations

The modulation of enzymes and receptors by small molecules ultimately manifests as changes in cellular behavior, including the induction of cell death and the regulation of cell growth.

Apoptosis is a form of programmed cell death essential for tissue homeostasis, and its dysregulation is a hallmark of cancer. mdpi.com Many anticancer agents exert their effects by inducing apoptosis. This process can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways, both of which converge on the activation of a cascade of cysteine proteases known as caspases. mdpi.com

Several compounds containing a dimethoxyphenyl moiety have demonstrated potent pro-apoptotic activity. For instance, 2',3'-dimethoxyflavanone (B1228670) was found to trigger both intrinsic and extrinsic apoptosis in breast cancer stem cells by activating caspases-9, -8, and -3. nih.gov Another analogue, (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, induces apoptotic cell death in colon cancer cells through the activation of the death receptor Fas and DR3. nih.govnih.gov Additionally, the potential HDAC inhibitory activity discussed previously is a well-known mechanism for inducing apoptosis in cancer cells. nih.gov These findings suggest that this compound could potentially perturb cellular survival pathways and promote programmed cell death.

The control of cell proliferation is critical for normal development and is frequently lost in cancer. The inhibition of cell growth can be achieved by arresting the cell cycle or by interfering with key signaling pathways that promote proliferation.

As mentioned, the inhibition of HDACs by butyrate analogues can lead to cell cycle arrest through the upregulation of cyclin-dependent kinase inhibitors. nih.gov Beyond this, other signaling pathways are targeted by dimethoxyphenyl-containing compounds. The analogue (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol has been shown to suppress the DNA binding activity of critical transcription factors such as STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). nih.govnih.gov These factors play a crucial role in promoting the proliferation and survival of cancer cells. The inhibition of these pathways by the analogue led to a significant decrease in colon tumor growth in preclinical models. nih.govnih.gov This provides a strong rationale for investigating whether this compound can similarly modulate these key proliferative and survival pathways.

Influence on Cellular Signaling Pathways

Analogues of this compound, particularly those containing methoxyphenyl and butyric acid moieties, have been shown to modulate various cellular signaling pathways critical in inflammation and cancer. Natural products with such structural features are known to exert pleiotropic effects by targeting pathways such as NF-κB, MAPK, Wnt, and Akt. frontiersin.org

For instance, certain methoxy derivatives of resveratrol (B1683913) have demonstrated the ability to suppress lipopolysaccharide (LPS)-induced inflammation in macrophages by inhibiting the MAPK and NF-κB signaling pathways. nih.gov The activation of these pathways is a crucial step in the inflammatory response, leading to the production of pro-inflammatory mediators. Similarly, short-chain fatty acids, including butyric acid, have been found to lower NF-κB transactivation, which can rescue the inflammation-induced decrease in apolipoprotein A-I transcription in liver cells. mdpi.com The anti-inflammatory effects of butyrate are thought to be mediated, in part, through the transactivation of PPARα, which in turn inhibits NF-κB. mdpi.com

Furthermore, plant-derived compounds with structures analogous to this compound have been shown to modulate signaling pathways implicated in cancer. researchgate.net For example, some natural compounds can influence the PI3K/Akt/mTOR and MAPK/ERK pathways, which are pivotal in cancer cell growth and survival. researchgate.net The modulation of these pathways can lead to the induction of apoptosis and a reduction in tumor growth. nih.gov

Antimicrobial Efficacy and Mechanisms of Action

The 4-aryl-4-oxobutanoic acid scaffold is a promising framework for the development of new antimicrobial agents.

Antibacterial Activities

Several studies have highlighted the antibacterial potential of 4-aryl-4-oxobutanoic acid derivatives. For instance, a series of substituted 4-aryl-4-oxo-2-tienilaminobut-2-enoic acids demonstrated pronounced antimicrobial activity against Staphylococcus aureus and Escherichia coli. researchgate.net Similarly, new 6-aryl-4-oxo-1,4-dihydropyrimidine derivatives, which can be conceptually related to the target molecule, have been synthesized and evaluated for their antibacterial activities, with some compounds showing efficacy against Gram-positive bacteria. researchgate.net

The mechanism of antibacterial action for compounds with a 4-oxobutanoic acid moiety may involve the inhibition of essential bacterial enzymes or interference with the bacterial cell wall synthesis. For example, the lipoteichoic acid (LTA) biosynthesis pathway has been identified as a target for some antimicrobial compounds. researchgate.net

Interactive Data Table: Antibacterial Activity of Selected Analogues

| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity | Reference |

| Substituted 4-aryl-4-oxo-2-tienilaminobut-2-enoic acids | Staphylococcus aureus, Escherichia coli | Pronounced antimicrobial activity | researchgate.net |

| 6-Aryl-4-oxo-1,4-dihydropyrimidine derivatives | Gram-positive bacteria | Antibacterial activity | researchgate.net |

| 4-Aryl-4-oxo-2-(thiophen-2-ylamino)but-2-enoates | Various bacteria | Weak or no antimicrobial effect | researchgate.net |

| 4''-O-((arylalkylamino)-4-oxo-butyl)carbamoyl clarithromycin (B1669154) derivatives | Streptococcus pneumoniae | Significantly improved activity against resistant strains | nih.gov |

Antifungal Properties

The presence of a dimethoxyphenyl group in various natural and synthetic compounds has been associated with antifungal activity. Chalcones containing dimethoxy substitutions, for example, have been investigated for their effects against a range of fungal pathogens. researchgate.net Phenolic compounds, in general, are known to exert antifungal effects. mdpi.com

Research on vanillin-chalcones and their pyrazoline derivatives has shown that the chalcone (B49325) forms generally exhibit better antifungal activity. researchgate.net Some of these compounds displayed moderate to high activity against dermatophytes. researchgate.net The mechanism of action for such compounds may involve disruption of the fungal cell membrane or inhibition of key fungal enzymes.

Interactive Data Table: Antifungal Activity of Selected Analogues

| Compound/Derivative Class | Fungal Strain(s) | Observed Activity | Reference |

| Vanillin-Chalcone Derivatives | Dermatophytes, Candida spp. | Moderate to high activity, fungicidal effects | researchgate.net |

| 2-Acylated Benzo- and Naphthohydroquinones | Candida krusei | Low MIC values, comparable to amphotericin B | mdpi.com |

| Marine-Derived Secondary Metabolites | Aspergillus fumigatus, Candida albicans | Potent antifungal activity with low MIC values | mdpi.com |

| Dihydroxyphenyl-benzothiazines | Moulds, yeasts, dermatophytes | Strong antifungal effect | researchgate.net |

Antitubercular Activities

While direct evidence for the antitubercular activity of this compound is lacking, research on related structures offers some insights. Notably, a phenotypic screen using butyrate as the sole carbon source for Mycobacterium tuberculosis identified an oxadiazole series with specific activity against the bacterium under these conditions. nih.gov This suggests that compounds containing a butyrate or butyric acid moiety might interfere with the specific metabolic pathways that M. tuberculosis utilizes in the host environment. nih.gov

Furthermore, anthranilic acid derivatives, which share a carboxylic acid feature, have been explored as inhibitors of MabA (FabG1), an essential enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis. mdpi.com Although the primary mechanism of action for these compounds was later attributed to intrabacterial acidification, it highlights the potential of acidic compounds in targeting this pathogen. mdpi.com

Anti-inflammatory Properties and Underlying Mechanisms

The 4-oxobutanoic acid structure is found in several compounds with demonstrated anti-inflammatory and immunomodulatory effects. For example, 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid has been identified as a dual cyclooxygenase and 5-lipoxygenase inhibitor with pronounced anti-inflammatory properties. nih.gov Another related compound, 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, has been investigated as an antirheumatic agent. nih.gov

The anti-inflammatory effects of butyrate and its derivatives are also well-documented. mdpi.com These compounds can reduce the production of pro-inflammatory cytokines such as TNF-α in macrophages. mdpi.com The mechanisms underlying the anti-inflammatory actions of these analogues often involve the modulation of key signaling pathways. For instance, some 4-aryl-4-oxo-2-(thiophen-2-ylamino)but-2-enoates have shown a pronounced anti-inflammatory effect with low toxicity. researchgate.net

A compound isolated from Zingiber cassumunar, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, which is structurally similar to the target compound, exhibited marked inhibition of carrageenan-induced rat paw edema and prostaglandin (B15479496) biosynthesis. nih.gov This suggests that the dimethoxyphenyl moiety contributes significantly to the anti-inflammatory activity.

Interactions with Nucleic Acids and Macromolecules

The ability of small molecules to interact with nucleic acids like DNA and RNA is a cornerstone of many therapeutic strategies. e-bookshelf.de Small molecules can bind to DNA and RNA through various modes, including intercalation, groove binding, and covalent bonding, thereby modulating gene expression and other cellular processes. nih.gov

While there is no specific information on the interaction of this compound with nucleic acids, the planar aromatic dimethoxyphenyl ring could potentially participate in stacking interactions with the bases of DNA or RNA. The carboxylic acid group could engage in hydrogen bonding with the phosphate (B84403) backbone or the bases.

The study of how small molecules interact with nucleic acids is a complex field, with the binding affinity and specificity being dependent on the three-dimensional structure of both the small molecule and the nucleic acid target. acs.orgnih.gov Advanced biophysical and computational methods are often employed to characterize these interactions. acs.org

DNA Intercalation and Binding

The process of DNA intercalation, where a molecule inserts itself between the base pairs of the DNA double helix, is a mechanism of action for many therapeutic agents. This interaction can lead to structural changes in the DNA, subsequently affecting replication and transcription.

Currently, there is no specific research data available that details the DNA intercalation or binding properties of this compound. Studies on other, structurally different compounds containing a dimethoxyphenyl group have explored DNA interactions. For instance, certain bis-benzimidazole derivatives with a 3,4-dimethoxyphenyl substitution have been investigated for their ability to bind DNA and inhibit topoisomerase. However, the significant structural differences between these complex heterocyclic systems and the simpler this compound mean that these findings cannot be directly extrapolated.

Without experimental data from techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, or molecular modeling studies specifically focused on this compound, any discussion on its DNA binding or intercalating potential would be purely speculative.

Modulation of Topoisomerase Activity

Topoisomerases are essential enzymes that regulate the topology of DNA, playing critical roles in processes like DNA replication, transcription, and chromosome segregation. They are well-established targets for a variety of drugs. These inhibitors can be classified as "poisons," which stabilize the transient DNA-enzyme cleavage complex, leading to DNA strand breaks, or "catalytic inhibitors," which prevent the enzyme from binding to or processing DNA. nih.gov

Specific studies on the modulation of topoisomerase activity by this compound have not been identified in the reviewed literature. While research has been conducted on various compounds containing a dimethoxyphenyl moiety for their topoisomerase inhibition potential, the direct linkage to the 4-oxobutyric acid scaffold is missing. For example, a novel 3,4-dimethoxyphenyl bis-benzimidazole was identified as a topoisomerase inhibitor that preferentially targets E. coli topoisomerase I. nih.gov Additionally, derivatives of dibenzo[c,h] nih.govresearchgate.netnaphthyridinone, such as Topovale which contains an 8,9-dimethoxy substitution, are known potent topoisomerase I inhibitors. nih.gov These examples, however, feature complex aromatic ring systems that are structurally distinct from this compound.

The following table illustrates the types of data typically generated in studies of topoisomerase inhibition, which are currently unavailable for the compound of interest.

| Compound Class | Target Enzyme | Mechanism of Inhibition | IC50 / Potency |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Binding Affinity Studies with Biological Targets

Binding affinity studies are crucial for understanding the interaction between a compound and its biological target, often quantified by parameters such as the dissociation constant (Kd) or the inhibition constant (Ki). These studies can reveal the potency and selectivity of a potential therapeutic agent.

To provide a comprehensive understanding of the biological activity of this compound, future research would need to employ a range of biophysical and biochemical assays to identify its molecular targets and quantify its binding affinity. A representative data table for such studies is provided below, which remains to be populated for this specific compound.

| Biological Target | Compound/Analogue | Binding Affinity (Ki/Kd) | Assay Method |

| Data Not Available | This compound | Data Not Available | Data Not Available |

Advanced Spectroscopic and Structural Elucidation Techniques for Characterization of 4 2,3 Dimethoxyphenyl 4 Oxobutyric Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, allowing for the differentiation of protons in various parts of the 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid structure.

For this compound, the ¹H NMR spectrum would be expected to display distinct signals corresponding to the aromatic protons of the dimethoxyphenyl ring, the methylene (B1212753) protons of the butyric acid chain, and the methoxy (B1213986) group protons. The integration of these signals would reveal the relative number of protons in each unique environment. Furthermore, spin-spin coupling patterns (e.g., triplets for the adjacent methylene groups) would provide critical information about the connectivity of the atoms in the butyric acid chain.

Expected ¹H NMR Data for this compound:

Aromatic Protons: Signals in the range of δ 6.8-7.5 ppm, with coupling patterns determined by their substitution on the phenyl ring.

Methoxy Protons: Two distinct singlets, likely around δ 3.8-4.0 ppm, corresponding to the two non-equivalent methoxy groups at the 2- and 3-positions.

Methylene Protons (adjacent to carbonyl): A triplet around δ 3.0-3.3 ppm.

Methylene Protons (adjacent to carboxylic acid): A triplet around δ 2.5-2.8 ppm.

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically above δ 10 ppm, which may be exchangeable with deuterium (B1214612) oxide (D₂O).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms they are bonded to. For instance, the carbonyl carbons of the ketone and carboxylic acid functionalities would appear at significantly downfield shifts (typically δ 170-210 ppm) compared to the aromatic and aliphatic carbons. The signals for the aromatic carbons would be observed in the δ 110-160 ppm region, while the methylene carbons of the butyric acid chain would resonate at higher field (δ 20-40 ppm).

Expected ¹³C NMR Data for this compound:

Ketone Carbonyl Carbon: A signal in the range of δ 195-205 ppm.

Carboxylic Acid Carbonyl Carbon: A signal in the range of δ 175-185 ppm.

Aromatic Carbons: Multiple signals between δ 110-160 ppm, with the carbons attached to the methoxy groups appearing at lower field.

Methoxy Carbons: Two signals around δ 55-65 ppm.

Methylene Carbons: Two distinct signals in the range of δ 25-40 ppm.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing the connectivity between atoms in a molecule.

A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, confirming, for example, the adjacency of the two methylene groups in the butyric acid chain. An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can establish longer-range (2-3 bond) correlations between protons and carbons, providing crucial information for assembling the complete molecular structure. For instance, an HMBC experiment could show correlations from the methylene protons adjacent to the carbonyl group to the ketone carbonyl carbon and to aromatic carbons, thus confirming the connection of the butyric acid chain to the dimethoxyphenyl ring.

Vibrational Spectroscopy for Functional Group Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups, which have characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the carbonyl groups of the ketone and the carboxylic acid, the O-H bond of the carboxylic acid, the C-O bonds of the methoxy groups and the carboxylic acid, and the aromatic C-H and C=C bonds.

Expected FT-IR Data for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=O stretch (ketone) | 1680-1660 |

| C=O stretch (carboxylic acid) | 1725-1700 |

| C=C stretch (aromatic) | 1600-1450 |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric vibrations of the aromatic ring and the C=C bonds would be expected to produce strong signals. The carbonyl stretching vibrations would also be observable, although their intensities might differ from those in the FT-IR spectrum. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Expected Raman Data for this compound:

Strong signals for the aromatic ring breathing modes.

Characteristic bands for the C=O stretching vibrations.

Signals corresponding to the C-H bending and stretching modes.

X-ray Diffraction Studies for Crystallographic Analysis

Single crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a molecule. To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal is then mounted on a diffractometer and irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

This analysis would provide precise measurements of bond lengths and angles within the molecule, as well as the torsional angles, which define the conformation of the butyric acid chain relative to the dimethoxyphenyl ring. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group. While specific crystallographic data for the title compound is not available, analysis of related structures, such as derivatives of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, demonstrates how this technique reveals detailed molecular geometry and intermolecular interactions. For instance, in those structures, bond lengths and angles are determined with high precision, and hydrogen bonding patterns are clearly elucidated.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

| Volume (ų) | 1500-2000 |

| Z | 4 or 8 |

Note: This table is hypothetical and serves to illustrate the type of data obtained from a single crystal X-ray diffraction experiment.

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. A powdered sample of this compound would be exposed to an X-ray beam, and the scattered X-rays are detected at various angles. The resulting diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern is a unique fingerprint for a specific crystalline phase.

PXRD is primarily used for phase identification by comparing the experimental pattern to a database of known patterns. It is also a powerful tool for assessing the purity of a sample, as the presence of crystalline impurities would result in additional peaks in the diffractogram. For newly synthesized compounds, PXRD can confirm the presence of a single crystalline phase. Although specific PXRD data for the title compound is unavailable, studies on related compounds like 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester show how all measured lines are indexed to a specific space group, confirming the phase purity.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

For this compound, a high-resolution mass spectrometry (HRMS) analysis would provide a very accurate mass measurement, which can be used to confirm its elemental composition. In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern in the mass spectrum provides valuable structural information. For the title compound, characteristic fragmentation would likely involve cleavage of the bond between the carbonyl group and the phenyl ring, leading to a fragment ion corresponding to the 2,3-dimethoxybenzoyl cation. Another likely fragmentation pathway is the cleavage of the butyric acid side chain. For example, the mass spectrum of butanoic acid shows a characteristic base peak at m/z 60 due to a McLafferty rearrangement. A similar rearrangement could be possible for the title compound. Analysis of related compounds, such as 4-({4-[(2E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid, has shown the utility of HR-MS in confirming the calculated molecular formula.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 238 | [M]⁺ (Molecular Ion) |

| 165 | [C₉H₉O₃]⁺ (2,3-dimethoxybenzoyl cation) |

| 135 | [C₈H₇O₂]⁺ (Loss of methoxy group from 165) |

| 107 | [C₇H₇O]⁺ (Loss of CO from 135) |

Note: This table represents predicted fragmentation patterns and would require experimental verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum is a plot of absorbance versus wavelength and provides information about the electronic structure of a molecule, particularly the presence of conjugated systems.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene (B151609) ring. The presence of the carbonyl group in conjugation with the aromatic ring would likely result in a π → π* transition at a longer wavelength (a red shift) compared to unsubstituted benzene. The exact position of the absorption maximum (λmax) would be influenced by the solvent polarity. While no specific UV-Vis data for the title compound has been found, a study on a related cerium-doped crystal of 4-(((4-aminophenyl)sulfonyl)oxy)-2,3-dihydroxy-4-oxobutanoic acid reported a low cutoff wavelength at 219 nm.

Table 3: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

|---|---|---|---|

| Ethanol | ~280-300 | ~10,000-15,000 | π → π* |

Note: The values in this table are estimations based on similar aromatic ketones and would need to be confirmed experimentally.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated, while differential thermal analysis (DTA) measures the difference in temperature between a sample and a reference material.

A TGA thermogram of this compound would provide information about its thermal stability and decomposition pattern. The onset of decomposition would be indicated by a significant weight loss in the TGA curve. The DTA curve would show endothermic or exothermic peaks corresponding to phase transitions (like melting) and decomposition processes. For example, a sharp endothermic peak in the DTA curve would correspond to the melting point of the compound. The thermal analysis of a related compound, 4-(((4-aminophenyl)sulfonyl)oxy)-2,3-dihydroxy-4-oxobutanoic acid with Ce³⁺, showed that the crystal was thermally stable up to 130 °C with a melting point of 163 °C. researchgate.net Studies on the thermal dissociation of various metal sulfates in the presence of coke also demonstrate the utility of TGA and DTA in determining decomposition temperatures and mechanisms.

Table 4: Anticipated Thermal Analysis Data for this compound

| Analysis | Parameter | Expected Observation |

|---|---|---|

| TGA | Onset of Decomposition | > 200 °C |

| DTA | Melting Point | Sharp endothermic peak |

Note: This table presents expected thermal behavior that requires experimental validation.

Computational Chemistry Methodologies Applied to 4 2,3 Dimethoxyphenyl 4 Oxobutyric Acid Research

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No published studies were identified that performed quantum chemical calculations, including Density Functional Theory (DFT), specifically on 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

There is no available data from electronic structure analyses, such as the determination of Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gaps for this compound.

Charge Distribution Analysis (e.g., Mulliken Atomic Charges)

Specific data regarding the charge distribution, including Mulliken atomic charges, for this compound is not available in the current body of scientific literature.

Natural Bond Orbital (NBO) and Hyperconjugative Interactions

No Natural Bond Orbital (NBO) analyses have been published that detail the hyperconjugative interactions within the this compound molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

There are no reported Molecular Electrostatic Potential (MEP) surface analyses for this compound.

Molecular Modeling and Dynamics Simulations

Specific molecular modeling and dynamics simulation studies for this compound are not found in the reviewed literature.

Ligand-Protein Docking Studies for Target Identification and Binding Affinity

No ligand-protein docking studies have been published that investigate the binding affinity or potential biological targets of this compound.

Conformational Analysis and Energy Minimization

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its biological activity and physical properties. This analysis involves identifying the stable arrangements of atoms in the molecule (conformers) and determining their relative energies.

Energy minimization is a computational process used to find the geometry of a molecule that corresponds to a minimum on the potential energy surface. For this compound, this process would typically involve:

Initial Structure Generation: A 2D sketch of the molecule is converted into a 3D structure using molecular modeling software.

Force Field Selection: A suitable force field (e.g., MMFF94, AMBER, CHARMM) is chosen to calculate the potential energy of the molecule based on bond lengths, bond angles, and dihedral angles.

Minimization Algorithm: Algorithms such as steepest descent or conjugate gradient are employed to systematically alter the geometry to find a lower energy conformation.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer ID | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Conf-1 | 180° (anti) | 0.00 | 75.3 |

| Conf-2 | 60° (gauche) | 1.20 | 14.5 |

| Conf-3 | -60° (gauche) | 1.25 | 10.2 |

Note: This data is illustrative and based on typical energy differences for similar acyclic systems.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov For this compound, a pharmacophore model could be developed based on its known biological activity or by studying its binding mode within a target protein.

The key steps in this process include:

Feature Identification: Identifying potential pharmacophoric features such as hydrogen bond acceptors (the carbonyl and carboxyl oxygens), hydrogen bond donors (the carboxylic acid proton), and aromatic rings (the dimethoxyphenyl group).

Model Generation: Using a set of active molecules, a 3D arrangement of these features is generated that is common to all of them.

Model Validation: The model is tested for its ability to distinguish between active and inactive compounds.

Once a validated pharmacophore model is established, it can be used for virtual screening . This involves searching large databases of chemical compounds to identify other molecules that match the pharmacophore model. This approach can rapidly identify potential new lead compounds for drug discovery. For instance, a virtual screening campaign based on a pharmacophore derived from a class of compounds including this compound could identify novel enzyme inhibitors or receptor ligands.

Table 2: Example Pharmacophore Features for a Hypothetical Target

| Feature | Type | Location |

| HBA1 | Hydrogen Bond Acceptor | Carbonyl oxygen of the oxo group |

| HBA2 | Hydrogen Bond Acceptor | Carbonyl oxygen of the carboxyl group |

| HBD1 | Hydrogen Bond Donor | Hydroxyl proton of the carboxyl group |

| AR1 | Aromatic Ring | 2,3-Dimethoxyphenyl moiety |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a statistical relationship between calculated molecular descriptors and experimentally determined activity.

For a series of analogs of this compound, a QSAR study would involve:

Data Set: A collection of molecules with varying structural modifications and their corresponding biological activities (e.g., IC50 values).

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a predictive model.

A resulting QSAR equation might take the form:

log(1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

Predictive Modeling for Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in optoelectronics and photonics. nih.gov Computational chemistry can be employed to predict the NLO properties of molecules like this compound. The key NLO properties of interest are the first hyperpolarizability (β) and the second hyperpolarizability (γ).

Predictive modeling for NLO properties typically involves quantum mechanical calculations, such as those based on Density Functional Theory (DFT). These calculations can determine the response of the molecule's electron cloud to an external electric field. The presence of the electron-donating dimethoxy groups and the electron-withdrawing carbonyl and carboxyl groups in this compound suggests that it may possess NLO properties.

Computational studies on similar push-pull systems have shown that the magnitude of the hyperpolarizability is sensitive to the molecular geometry and the nature of the electron-donating and -withdrawing groups.

Table 3: Hypothetical Calculated NLO Properties for this compound

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 3.5 D |

| Average Polarizability (α) | 150 |

| First Hyperpolarizability (β) | 25 x 10⁻³⁰ esu |

Note: These values are illustrative and represent typical ranges for organic molecules with potential NLO activity.

Interdisciplinary Research Perspectives and Future Directions for 4 2,3 Dimethoxyphenyl 4 Oxobutyric Acid

Applications in Advanced Materials Science

The potential utility of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid as a monomer or modifying agent in the development of advanced materials is an area ripe for investigation. Its bifunctional nature, containing both a carboxylic acid and a ketone group, alongside the dimethoxyphenyl moiety, suggests it could be a valuable building block.

Polymer Synthesis and Modification

Theoretically, the carboxylic acid group of this compound allows for its incorporation into polyester, polyamide, or polyimide chains through condensation polymerization. The presence of the aromatic ring and the ketone functionality could impart specific thermal and mechanical properties to the resulting polymers. However, a review of current literature yields no specific examples of polymers synthesized using this particular monomer. Future research could focus on synthesizing novel polymers and characterizing their properties, such as thermal stability, solubility, and mechanical strength.

Optoelectronic Material Development

Aromatic ketones and their derivatives are known to possess interesting photophysical properties. The dimethoxyphenyl group in this compound could influence the electronic properties of materials, making it a candidate for research into organic electronics. π-conjugated polymers, for instance, are crucial for applications in organic field-effect transistors and solar cells. nih.gov The incorporation of this compound into such polymer backbones could modulate their optoelectronic characteristics. nih.gov At present, there is no published research detailing the synthesis or characterization of optoelectronic materials derived from this compound.

Advancements in Agricultural Chemistry and Crop Protection

Certain butyric acid derivatives have found applications in agriculture as herbicides and plant growth regulators. For example, phenoxy butyric acids are known for their selective herbicidal activity in leguminous crops. nufarm.com These compounds often act as pro-herbicides that are converted to their active forms within susceptible plant species. While this suggests a potential avenue for research, there is currently no evidence in the scientific literature to indicate that this compound has been investigated for its effects on plant growth or its potential as a crop protection agent. Future studies could explore its phytotoxicity and plant growth-regulating effects to determine any potential agricultural applications.

Biochemical Investigations and Metabolic Pathway Studies

The metabolism of aromatic compounds is a key area of biochemical research. Studies on related dimethoxyphenyl compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), have identified metabolic pathways involving oxidative deamination and demethylation. nih.govresearchgate.net These studies provide a framework for hypothesizing the potential metabolic fate of this compound in biological systems. It is plausible that it could undergo similar transformations, such as reduction of the ketone, hydroxylation of the aromatic ring, or cleavage of the ether linkages. However, specific metabolic studies on this compound are not currently available. Such research would be crucial for understanding its biocompatibility and potential toxicological profile.

Development of Sustainable Synthetic Processes and Green Chemistry Initiatives